molecular formula C15H16FNO4 B2647842 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide CAS No. 1396848-50-2

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide

Cat. No.: B2647842
CAS No.: 1396848-50-2
M. Wt: 293.294
InChI Key: BGXYDTDSERURKW-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is a chemical compound of significant interest in biomedical research, particularly for investigating therapeutic strategies for cystic fibrosis (CF). CF is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, an ion channel crucial for chloride and bicarbonate transport . Small molecule modulators that can rectify the defective function or trafficking of mutant CFTR represent a transformative approach to treatment. Research into compounds featuring fluorophenoxy and heteroaromatic motifs, such as this one, is focused on their potential as CFTR modulators. These investigational molecules are broadly categorized as potentiators, which enhance the channel-open probability of CFTR at the cell surface, or correctors, which improve the folding and trafficking of mutant CFTR to the plasma membrane . The structural characteristics of this acetamide derivative suggest potential for interacting with CFTR protein domains to modify its function or stability. Investigating its precise mechanism of action and binding sites is an active area of inquiry, essential for the rational design of more effective CFTR-targeted therapies . This compound is intended for research purposes to further elucidate CFTR biology and advance the development of novel treatments for cystic fibrosis and potentially other channelopathies.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO4/c1-15(19,13-3-2-8-20-13)10-17-14(18)9-21-12-6-4-11(16)5-7-12/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXYDTDSERURKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=C(C=C1)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide typically involves the reaction of 4-fluorophenol with 2-(furan-2-yl)-2-hydroxypropylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Typically maintained at room temperature to 50°C.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used in the development of novel polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and fluorophenoxy group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Synthetic Yields :

  • Compound 30 (82% yield) and III-38 (81% yield) demonstrate efficient synthesis, likely due to optimized reaction conditions (e.g., use of K₂CO₃/KI or multicomponent strategies ). In contrast, hydroxypropyl-containing Compound 31 shows a lower yield (54%), possibly due to steric hindrance during amide coupling .

Melting Points :

  • Bulky substituents correlate with higher melting points. For example, III-38 (150–152°C, cyclohexyl group) vs. Compound 30 (75°C, linear alkyl chain) . The target compound’s melting point may fall between 75–84°C, similar to hydroxypropyl analogs like Compound 31 .

Functional Group Impact: Furan vs. Quinazoline: Compounds with quinazoline sulfonyl groups () exhibit potent anti-cancer activity (e.g., IC₅₀ < 10 µM), whereas furan-containing analogs (e.g., ) lack reported activity data, suggesting heterocycle choice significantly influences bioactivity .

Biological Activity: While the target compound’s activity is undocumented, structurally related N-(substituted phenyl)-2-chloroacetamides serve as intermediates for bioactive derivatives (e.g., quinolin-8-yloxy acetamides) .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide can be represented as follows:

C15H16FN1O4\text{C}_{15}\text{H}_{16}\text{F}\text{N}_{1}\text{O}_{4}

This compound features a fluorophenoxy group and a furan moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide. For instance, derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.46 ± 0.04
Compound BA3754.2
Compound CNCI-H4600.71

These findings suggest that the incorporation of fluorine and furan groups may enhance the anticancer efficacy of related compounds.

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structural motifs have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways:

  • Mechanism : The compound may inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.
  • Case Study : In vitro studies showed that related compounds significantly decreased IL-6 and TNF-alpha levels in macrophage cultures.

3. Antimicrobial Activity

Antimicrobial properties have been reported for compounds containing fluorophenoxy and furan structures. These compounds exhibit activity against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These results indicate that the presence of the fluorine atom may enhance the lipophilicity and membrane permeability, contributing to their antimicrobial efficacy.

The mechanisms through which 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : It could potentially bind to specific receptors on cell membranes, modulating downstream signaling pathways.
  • DNA Interaction : Some studies suggest that similar compounds may intercalate into DNA, disrupting replication and transcription processes.

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